molecular formula C17H18N6O3S2 B12496237 2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12496237
M. Wt: 418.5 g/mol
InChI Key: JTLJGFQKZNWJFC-UHFFFAOYSA-N
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Description

2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of triazole, thiazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves multiple steps. One common approach starts with the preparation of the triazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Triazole Intermediate: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The triazole and thiazole intermediates are then coupled using a sulfanyl linker, often under mild conditions to avoid decomposition of the sensitive groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazole moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Material Science: The unique combination of triazole and thiazole rings can impart interesting electronic and photophysical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of multiple functional groups allows it to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of triazole and thiazole rings, which are known for their diverse biological activities. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H18N6O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[4-methyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C17H18N6O3S2/c1-23-13(9-14(24)19-11-4-3-5-12(8-11)26-2)21-22-17(23)28-10-15(25)20-16-18-6-7-27-16/h3-8H,9-10H2,1-2H3,(H,19,24)(H,18,20,25)

InChI Key

JTLJGFQKZNWJFC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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